4-tert-butyl-N-(4-methylcyclohexyl)benzenesulfonamide
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Overview
Description
4-(TERT-BUTYL)-N-(4-METHYLCYCLOHEXYL)-1-BENZENESULFONAMIDE is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(TERT-BUTYL)-N-(4-METHYLCYCLOHEXYL)-1-BENZENESULFONAMIDE typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with 4-methylcyclohexylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of flow reactors also enhances the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(TERT-BUTYL)-N-(4-METHYLCYCLOHEXYL)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
4-(TERT-BUTYL)-N-(4-METHYLCYCLOHEXYL)-1-BENZENESULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial and antifungal properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(TERT-BUTYL)-N-(4-METHYLCYCLOHEXYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(TERT-BUTYL)-N-(4-METHYLCYCLOHEXYL)-1-BENZENESULFONAMIDE: shares similarities with other sulfonamides, such as:
Uniqueness
The uniqueness of 4-(TERT-BUTYL)-N-(4-METHYLCYCLOHEXYL)-1-BENZENESULFONAMIDE lies in its specific structural features, such as the tert-butyl and methylcyclohexyl groups. These groups can influence the compound’s physical and chemical properties, making it suitable for specific applications that other sulfonamides may not be able to fulfill.
Properties
Molecular Formula |
C17H27NO2S |
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Molecular Weight |
309.5 g/mol |
IUPAC Name |
4-tert-butyl-N-(4-methylcyclohexyl)benzenesulfonamide |
InChI |
InChI=1S/C17H27NO2S/c1-13-5-9-15(10-6-13)18-21(19,20)16-11-7-14(8-12-16)17(2,3)4/h7-8,11-13,15,18H,5-6,9-10H2,1-4H3 |
InChI Key |
XFVJVDSPOIWQHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
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